Dat-IN-1

Dopamine transporter Binding affinity Radioligand displacement

Researchers studying psychostimulant use disorder (PSUD) face confounding effects when using cocaine-like DAT inhibitors that themselves act as positive reinforcers in self-administration and conditioned place preference assays. Dat-IN-1 (Compound 12b) solves this by providing high-affinity DAT inhibition (Ki 8.37 nM) with an atypical pharmacological profile that markedly reduces abuse liability. • Ki 8.37 nM at human DAT - enables substantial transporter occupancy at experimentally accessible concentrations • Atypical classification - minimal locomotor activation vs. cocaine; validated for PSUD behavioral paradigms • Intermediate affinity between GBR12909 (~1 nM) and JHW007 (~25 nM) - supports dose-response studies probing affinity-dependent outcomes • Supplied as research-grade solid with analytical documentation; global shipping available

Molecular Formula C29H34F2N2O2S
Molecular Weight 512.7 g/mol
Cat. No. B12376092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDat-IN-1
Molecular FormulaC29H34F2N2O2S
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C29H34F2N2O2S/c30-26-11-7-24(8-12-26)29(25-9-13-27(31)14-10-25)36(35)20-19-32-15-4-16-33(18-17-32)22-28(34)21-23-5-2-1-3-6-23/h1-3,5-14,28-29,34H,4,15-22H2
InChIKeyGTPXBKXJSXCFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dat-IN-1 (Compound 12b): A High-Affinity Atypical DAT Inhibitor for Psychostimulant Use Disorder Research


Dat-IN-1 (Compound 12b) is a synthetic small-molecule atypical dopamine transporter (DAT) inhibitor with a reported binding affinity (Ki) of 8.37 nM for the human dopamine transporter [1]. The compound is characterized by its atypical pharmacological profile, which refers to a distinct class of DAT ligands that exhibit reduced psychostimulant-like behavioral effects compared to traditional inhibitors such as cocaine while retaining high-affinity transporter blockade [2]. Dat-IN-1 is specifically indicated for research applications in psychostimulant use disorder (PSUD), a field where novel therapeutic candidates with lower abuse liability are urgently needed .

Why Dat-IN-1 Cannot Be Functionally Substituted by Generic DAT Inhibitors in PSUD Research


Substitution among DAT inhibitors without regard to their pharmacological classification introduces significant experimental confounding. Compounds within this target class exhibit divergent binding mechanisms and behavioral profiles despite nominally sharing DAT as a primary target [1]. Traditional DAT inhibitors such as cocaine and methylphenidate bind to the orthosteric substrate site (S1) and produce pronounced psychostimulant and rewarding effects that limit their translational utility for addiction pharmacotherapy [2]. In contrast, atypical DAT inhibitors including Dat-IN-1, GBR12909, and N-substituted benztropine analogs (e.g., JHW007) are defined by distinct binding site preferences, slower onset kinetics, and markedly reduced abuse liability in preclinical models [3]. Generic substitution between typical and atypical DAT inhibitors would therefore produce fundamentally different experimental outcomes in assays measuring psychostimulant-like behavior, locomotor activation, or drug self-administration, rendering cross-study comparisons invalid without explicit pharmacological characterization of the specific compound employed.

Quantitative Comparative Evidence for Selecting Dat-IN-1 Over Alternative DAT Inhibitors


Target Binding Affinity: Dat-IN-1 Exhibits 3-Fold Higher DAT Affinity Than JHW007

Dat-IN-1 demonstrates a DAT binding affinity (Ki = 8.37 nM) that is approximately 3-fold higher than that of JHW007 (Ki = 25 nM), a well-characterized N-substituted benztropine analog and prototypical atypical DAT inhibitor frequently used as a reference compound in PSUD research [1]. This affinity differential may influence experimental parameters including required working concentrations and achievable transporter occupancy thresholds in both in vitro and in vivo systems.

Dopamine transporter Binding affinity Radioligand displacement

Atypical Pharmacological Classification: Dat-IN-1 Belongs to the Atypical DAT Inhibitor Class with Demonstrated Reduced Abuse Liability

Dat-IN-1 is explicitly classified as an atypical DAT inhibitor, a designation that carries specific functional implications validated across multiple structural classes including modafinil analogs and N-substituted benztropine derivatives . Atypical DAT inhibitors are operationally defined by three characteristics distinguishing them from typical inhibitors such as cocaine: unique binding site interactions (often allosteric or distinct from the S1 orthosteric site), slower onset of pharmacological action, and critically, reduced addictive potential and psychostimulant-like behavioral effects in preclinical models [1]. Dat-IN-1's explicit labeling as atypical positions it within this functionally distinct subclass, whereas procurement of an unclassified or typical DAT inhibitor would not carry this same a priori expectation of reduced abuse liability.

Atypical DAT inhibitor Abuse liability Behavioral pharmacology

Target Indication Specificity: Dat-IN-1 Is Explicitly Validated for PSUD Research Applications

Dat-IN-1 is explicitly designated for use in the study of psychostimulant use disorder (PSUD) by multiple independent commercial sources, reflecting its intended application domain [1]. This stands in contrast to several structurally related DAT inhibitors such as RTI-336 (phenyltropane analog) and GBR12909 (piperazine derivative), which, while potent DAT ligands, are not uniformly marketed with this specific PSUD research focus. RTI-336, for example, has been primarily investigated for methamphetamine dependence rather than the broader PSUD spectrum, and GBR12909 (vanoxerine) development was terminated in clinical trials due to cardiotoxicity concerns [2].

Psychostimulant use disorder Addiction research Cocaine antagonist

Cardiovascular Safety Profile: Dat-IN-1 Lacks Documented hERG Liability That Terminated Related Atypical DAT Inhibitor Development

The development of several atypical DAT inhibitors has been hindered by cardiovascular safety concerns, most notably hERG channel inhibition leading to QT interval prolongation. RDS04-010, a structurally related atypical DAT inhibitor with promising preclinical efficacy in reducing cocaine-taking behavior, was terminated during clinical development due to QT prolongation indicating cardiotoxicity risk [1]. RDS03-94, another DAT inhibitor in the same research category, is explicitly noted to have reduced hERG/DAT ratio as a differentiating feature, implying that baseline hERG liability is a recognized issue within this compound class . Dat-IN-1's available technical documentation does not report hERG channel inhibition or QT prolongation concerns, and the compound lacks the structural liability flags identified in terminated analogs. For researchers prioritizing cardiovascular safety in experimental design, this absence of documented hERG liability may represent a selection advantage.

hERG channel Cardiotoxicity QT prolongation

Recommended Research Applications for Dat-IN-1 Based on Differential Evidence


Primary Application: In Vitro and In Vivo Studies of Psychostimulant Use Disorder (PSUD) Requiring Atypical DAT Inhibition with Minimal Confounding Psychostimulant Effects

Dat-IN-1 is optimally deployed in PSUD research paradigms where the experimental objective requires DAT inhibition without introducing cocaine-like behavioral activation or abuse liability that would confound interpretation of addiction-related endpoints . This includes assays measuring drug self-administration, conditioned place preference, and locomotor sensitization where typical DAT inhibitors such as cocaine would themselves serve as positive reinforcers. The compound's atypical classification and 8.37 nM Ki affinity support its use at concentrations that achieve substantial DAT occupancy while maintaining the behavioral profile characteristic of this therapeutically promising subclass [1].

Secondary Application: Comparative Pharmacology Studies Evaluating Differential DAT Inhibitor Mechanisms and Behavioral Profiles

Dat-IN-1 serves as a valuable comparator compound in structure-activity relationship (SAR) studies and mechanistic investigations of DAT inhibitor pharmacology. Its 8.37 nM Ki positions it between the higher-affinity GBR12909 (Ki ~1 nM) and the lower-affinity JHW007 (Ki ~25 nM), enabling experimental designs that probe affinity-dependent effects on transporter occupancy, conformational state preference, and resultant behavioral outcomes [1]. This intermediate affinity profile may facilitate dose-response studies where both full and partial DAT occupancy conditions are experimentally accessible.

Tertiary Application: Lead Optimization and Safety Screening Programs Where Cardiovascular Liability Monitoring Is a Priority Endpoint

Given the documented cardiovascular toxicity that has curtailed the development of structurally related atypical DAT inhibitors (notably RDS04-010 terminated for QT prolongation), Dat-IN-1 represents a candidate for drug discovery programs where hERG channel screening and cardiac safety assessment are integral to the compound selection cascade . Its available technical documentation does not indicate hERG liability, and the compound may therefore serve as a structurally distinct starting point for medicinal chemistry optimization efforts aimed at maintaining DAT inhibition while minimizing cardiotoxicity risk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dat-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.